2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid
Overview
Description
2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid is a chemical compound with the molecular formula C15H14O4S2 and a molecular weight of 322.41 g/mol . This compound is characterized by the presence of an ethanesulfonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety via a sulfanyl linkage . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid typically involves the reaction of 4-(ethanesulfonyl)phenyl thiol with 2-bromobenzoic acid under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The sulfanyl linkage and benzoic acid moiety may also contribute to its overall biological activity by facilitating interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(Ethanesulfonyl)phenyl thiol: Lacks the benzoic acid moiety, making it less versatile in certain applications.
2-Bromobenzoic acid:
Benzoic acid derivatives: Various derivatives with different substituents on the phenyl ring, each with unique properties and applications.
Uniqueness
2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid is unique due to the presence of both the ethanesulfonyl group and the benzoic acid moiety, which confer distinct chemical reactivity and potential biological activity . This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S2/c1-2-21(18,19)12-9-7-11(8-10-12)20-14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHRMBWUTZGQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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